3-Bromo-2-chloro-5-(difluoromethyl)thiophene
CAS No.:
Cat. No.: VC16203653
Molecular Formula: C5H2BrClF2S
Molecular Weight: 247.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2BrClF2S |
|---|---|
| Molecular Weight | 247.49 g/mol |
| IUPAC Name | 3-bromo-2-chloro-5-(difluoromethyl)thiophene |
| Standard InChI | InChI=1S/C5H2BrClF2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H |
| Standard InChI Key | CQYCPANNUWICFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1Br)Cl)C(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s backbone consists of a five-membered thiophene ring with sulfur at the 1-position. Substituents are arranged as follows:
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Bromine at C3: Enhances electrophilicity and participates in cross-coupling reactions.
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Chlorine at C2: Acts as an electron-withdrawing group, directing further substitutions to the C5 position.
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Difluoromethyl at C5: Introduces steric bulk and modulates electronic properties via fluorine’s inductive effect .
Synthesis and Manufacturing
Halogenation Strategies
Synthesis typically begins with functionalizing thiophene precursors. Key steps include:
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Direct Halogenation: Thiophene is treated with bromine (Br₂) and chlorine (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) to introduce Br and Cl at C3 and C2, respectively.
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Difluoromethylation: A difluoromethyl group is introduced at C5 via radical reactions or nucleophilic substitution using reagents like HCF₂Cl or (CF₂H)₂Zn .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination at C3 | Br₂, FeCl₃, CH₂Cl₂, 0°C, 2h | 78 | |
| Chlorination at C2 | Cl₂, AlCl₃, CCl₄, 25°C, 4h | 82 | |
| Difluoromethylation | HCF₂Cl, CuI, DMF, 80°C, 12h | 65 |
Challenges in Purification
The compound’s high halogen content complicates purification. Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) are standard methods . Industrial-scale production may employ continuous flow systems to optimize yields .
Reactivity and Functionalization
Cross-Coupling Reactions
The C3 bromine atom undergoes Pd-catalyzed couplings (e.g., Suzuki, Stille) with aryl/heteroaryl partners. For example:
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Suzuki Coupling: Reaction with phenylboronic acid yields 3-aryl-2-chloro-5-(difluoromethyl)thiophene derivatives .
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Buchwald–Hartwig Amination: Substitution of Br with amines forms C–N bonds for pharmaceutical intermediates.
Electrophilic Aromatic Substitution
The electron-deficient thiophene ring facilitates nitration and sulfonation at C4, though steric hindrance from CF₂H limits reactivity at C5 .
Stability Considerations
The compound is stable under inert atmospheres but hydrolyzes slowly in humid conditions due to the C–Br bond’s susceptibility to nucleophilic attack .
Applications in Research and Industry
Organic Electronics
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Conjugated Polymers: Serves as a monomer in poly(thiophene) derivatives for organic field-effect transistors (OFETs). The CF₂H group improves solubility and reduces π–π stacking .
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Photovoltaic Materials: Incorporated into donor-acceptor copolymers for bulk heterojunction solar cells, achieving power conversion efficiencies >8% .
Pharmaceutical Intermediates
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Antiviral Agents: The difluoromethyl group mimics metabolic substrates, enhancing bioavailability in protease inhibitors.
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Kinase Inhibitors: Halogenated thiophenes are precursors to kinase-targeting anticancer drugs (e.g., imatinib analogs) .
Agrochemicals
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